

Safety and handling of N-(4-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(4-Methoxyphenyl)-3-oxobutanamide*

Cat. No.: *B109748*

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Application of **N-(4-Methoxyphenyl)-3-oxobutanamide**

Introduction

N-(4-Methoxyphenyl)-3-oxobutanamide, also known by synonyms such as 4'-Methoxyacetacetanilide or p-Acetoacetanilide, is a solid crystalline organic compound with the chemical formula $C_{11}H_{13}NO_3$ and a molecular weight of approximately 207.23 g/mol .[\[1\]](#)[\[2\]](#) [\[3\]](#) This compound serves as a crucial intermediate in various synthetic processes, most notably in the manufacture of dyes.[\[2\]](#)[\[3\]](#) Its structural motif, featuring a β -ketoamide group, also makes it a subject of interest in medicinal chemistry and as a potential intermediate in the biotransformation of related pharmaceutical compounds.[\[2\]](#)[\[4\]](#)

Given its utility in both industrial and research settings, a comprehensive understanding of its chemical properties, hazards, and handling requirements is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and use of **N-(4-Methoxyphenyl)-3-oxobutanamide**, tailored for researchers, chemists, and drug development professionals.

Hazard Identification and Toxicological Profile

A thorough risk assessment begins with a clear understanding of the substance's intrinsic hazards. **N-(4-Methoxyphenyl)-3-oxobutanamide** is classified as hazardous under the Globally Harmonized System (GHS).

GHS Classification Summary

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed [1] [5]

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[\[5\]](#) |

The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. While specific LD50 data for this compound is not readily available, data for the closely related compound, acetoacetanilide, indicates potential for significant toxicity. For acetoacetanilide, the intraperitoneal LD50 in rats is 800 mg/kg.[\[6\]](#) Repeated exposure may lead to absorption through the skin, presenting a significant health hazard.[\[5\]](#) The compound is also classified as a skin and eye irritant.[\[7\]](#)[\[8\]](#) Therefore, all handling procedures must be designed to rigorously prevent direct contact and aerosolization.

Comprehensive Safety and Handling Protocols

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with **N-(4-Methoxyphenyl)-3-oxobutanamide**.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard.

- Ventilation: All handling of the solid powder should be conducted in a well-ventilated area.[\[9\]](#) [\[10\]](#) For weighing and transferring, a chemical fume hood or a ventilated balance enclosure is mandatory to prevent the inhalation of fine dust particles.[\[6\]](#)[\[11\]](#)
- Safety Equipment: Eyewash stations and emergency safety showers must be readily accessible and tested regularly.[\[12\]](#)

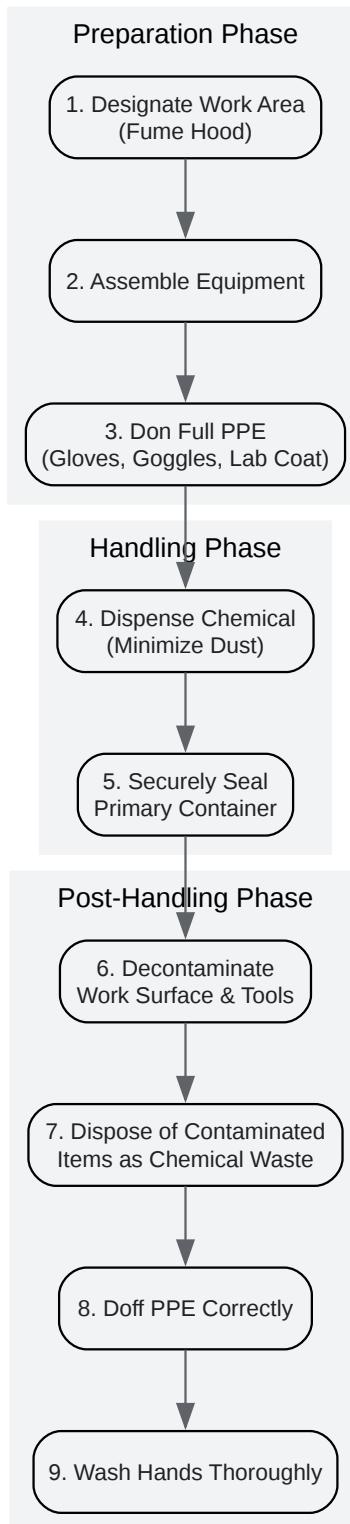
Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is critical to prevent dermal and ocular exposure.

PPE Type	Specification	Rationale
Eye/Face Protection	Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. [6] [9]	Protects against accidental splashes and airborne dust particles.
Hand Protection	Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination. [6] [9] [11]	Prevents skin contact, which is a primary exposure route. Proper removal technique is crucial to avoid self-contamination. [6] [11]
Body Protection	A lab coat or a chemical-resistant suit is required. [5] [6]	Protects skin and personal clothing from contamination.
Respiratory Protection	For situations with potential for high dust generation, a P95 (US) or P1 (EU) particle respirator may be necessary. [6]	Provides an additional layer of protection against inhalation.

Standard Handling Protocol

This protocol outlines the essential steps for safely handling the solid compound.


Methodology:

- Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.
- Donning PPE: Put on all required PPE as specified in the table above.

- Dispensing: Carefully open the container inside the fume hood to avoid creating airborne dust. Use a spatula to gently transfer the required amount of **N-(4-Methoxyphenyl)-3-oxobutanamide** to a weigh boat or receiving flask. Avoid pouring the powder directly from a large container.
- Closing Container: Securely close the main container immediately after dispensing.
- Cleanup: Wipe down the spatula and work surface with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
- Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
- Hygiene: Wash hands thoroughly with soap and water after handling is complete.[\[5\]](#)[\[9\]](#)[\[13\]](#)

Diagram: Safe Handling Workflow

Workflow for Safe Handling of N-(4-Methoxyphenyl)-3-oxobutanamide

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the safe handling of solid chemical compounds.

Storage and Stability

Proper storage is crucial to maintain the compound's purity and prevent hazardous situations.

- Conditions: Store in a cool, dry, and well-ventilated area.[5][6][9][12] The container must be kept tightly closed to prevent moisture absorption and contamination.[5][9][11]
- Incompatibilities: Keep away from strong oxidizing agents, as these may cause vigorous reactions.[7][13] Do not store near heat or sources of ignition.[7]

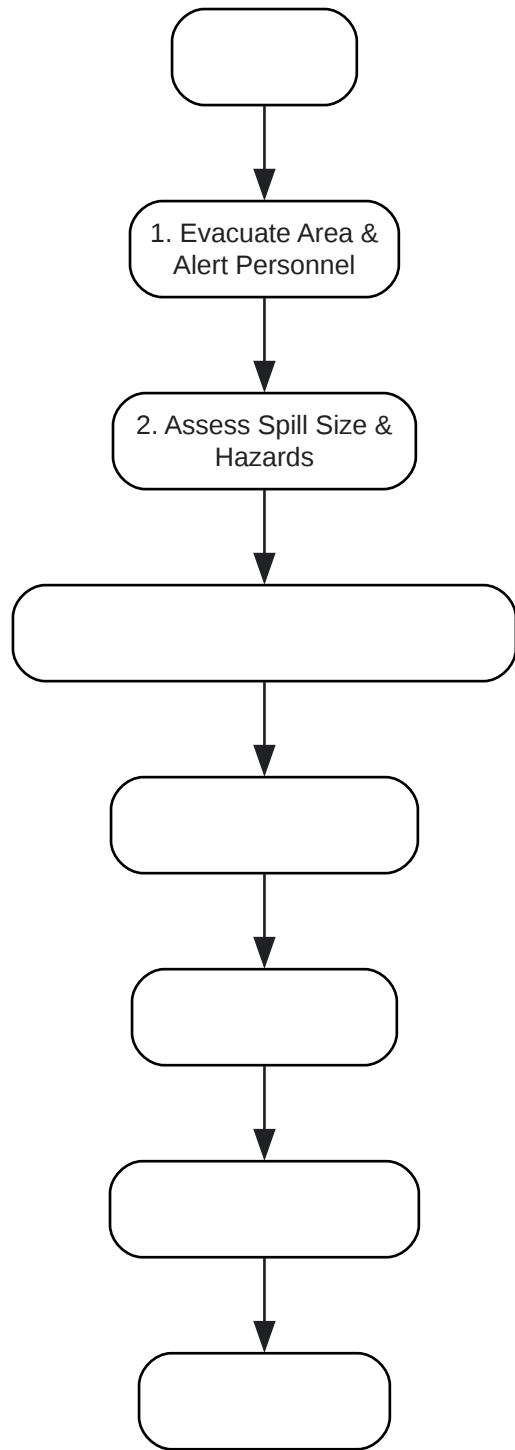
Emergency and First Aid Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][12]
- Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6][11] Consult a physician if irritation persists.[6]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[6][12]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6][11] Rinse the mouth with water and contact a physician or poison control center immediately.[6][11]

Spill and Leak Response


Methodology:

- Evacuate: Evacuate all non-essential personnel from the spill area.
- Ventilate: Ensure the area is well-ventilated, if safe to do so.

- PPE: Wear appropriate PPE, including respiratory protection if necessary.
- Containment: For a small spill, carefully sweep up the solid material, avoiding the creation of dust.[\[11\]](#) Use a dustpan and brush or a HEPA-filtered vacuum.
- Collection: Place the swept material into a suitable, labeled, and closed container for chemical waste disposal.[\[6\]](#)[\[11\]](#)
- Decontamination: Clean the spill area with a wet cloth or absorbent paper, and dispose of cleaning materials as hazardous waste.
- Reporting: Report the incident to the appropriate safety officer.

Diagram: Emergency Spill Response

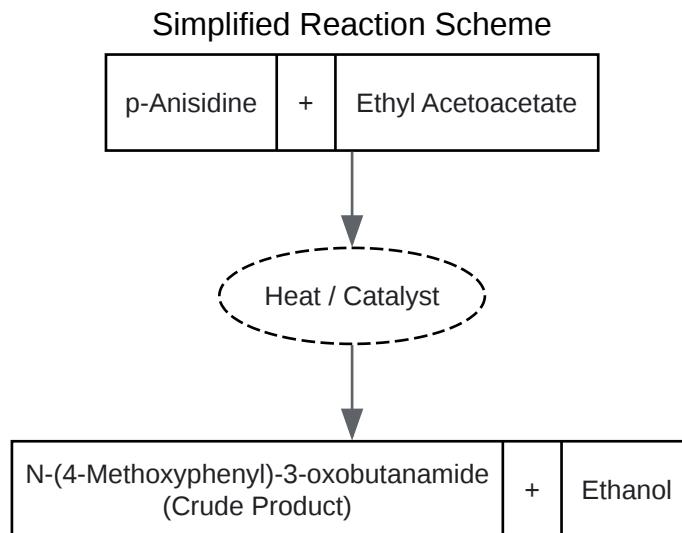
Emergency Response Protocol for a Solid Chemical Spill

[Click to download full resolution via product page](#)

Caption: A clear flowchart for responding to a chemical spill in a laboratory setting.

Fire Fighting Measures

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][11]
- Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).[11][13]
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products. [6][11][13]


Synthesis, Purification, and Analytical Context

For researchers, handling extends beyond the stock bottle. It involves the product of a chemical reaction, which may contain residual solvents, reagents, or byproducts.

Illustrative Synthesis Pathway

A common laboratory synthesis involves the acetoacetylation of p-anisidine with a reagent like ethyl acetoacetate or diketene.[14] This context is crucial because the crude product will require purification, a step that involves significant handling.

Diagram: Synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide

[Click to download full resolution via product page](#)

Caption: A simplified schematic of a common synthesis route for the title compound.

Protocol: Purification by Recrystallization

Purification is a fundamental step where exposure risks are high.

Methodology:

- Solvent Selection: Transfer the crude solid to an Erlenmeyer flask inside a fume hood. Based on solubility data, an ethanol/water mixture is a common choice for recrystallization.[\[14\]](#)
- Dissolution: Add the minimum amount of hot ethanol required to fully dissolve the solid. Handle hot solvents with care to prevent burns and inhalation of vapors.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.
- Filtration (Hot): If charcoal was used, perform a hot gravity filtration to remove it. This step requires careful handling of hot, flammable liquids.
- Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
- Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same ethanol/water ratio).
- Drying: Dry the crystals in a vacuum oven at a suitable temperature. The final, dry product should be handled with the same precautions as the starting material.

Analytical Characterization

Confirming the identity and purity of the synthesized material is a final, critical step. This typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[15]
- Infrared (IR) Spectroscopy: To identify functional groups.[15][16]
- Mass Spectrometry (MS): To confirm the molecular weight.[17]
- High-Performance Liquid Chromatography (HPLC): To determine purity.[18]

Waste Disposal

All waste, including excess reagent, contaminated PPE, and cleaning materials, must be disposed of in accordance with institutional, local, state, and federal regulations.[6][7]

- Place solid waste in a clearly labeled, sealed container for hazardous chemical waste.
- Do not dispose of this chemical down the drain.[6]

References

- Acetoacetanilide (Cas 102-01-2) MSDS | PDF | Dangerous Goods | Toxicity - Scribd. (n.d.).
- ACETOACETANILIDE For Synthesis. (n.d.). Alpha Chemika. [Link]
- 4'-Methoxyacetoacetanilide. (n.d.). PubChem.
- ANALYTICAL METHOD SUMMARIES. (2022, November 7). [Link]
- Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. (2015, February 13). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- **N-(4-methoxyphenyl)-3-oxobutanamide**. (2013, June 5). Dyes and Pigments. [Link]
- Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(4-nitrophenyl)diaz恒]-3-oxo-. (n.d.). Substance Details - SRS - EPA. [Link]
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PMC - NIH. [Link]
- N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. (n.d.). gsr. [Link]
- **N-(4-methoxyphenyl)-3-oxobutanamide** (C11H13NO3). (n.d.). PubChemLite. [Link]
- Supplementary Material. (n.d.). The Royal Society of Chemistry. [Link]
- N-(4-Methoxyphenyl)-3-phenylpropanamide. (n.d.). Virtuous Lifesciences. [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
- 4-Methoxyphenoxyphenylacetamide. (n.d.). NIST WebBook. [Link]
- Synthetic, infrared, ^1H and ^{13}C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C₆H₄SO₂NH(2-/3-XC₆H₄), where X' = H, CH₃, C₂H₅, F, Cl or Br, and X = CH₃ or Cl. (2025, August 9).

- N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PubChem.
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (2023, July 4). PubMed. [Link]
- Structural Comparison of Three N-(4-Methoxyphenyl)-
- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025, August 21). PubMed. [Link]
- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. (n.d.). NIH. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4'-Methoxyacetacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-(4-methoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]
- 4. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]

- 16. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Safety and handling of N-(4-Methoxyphenyl)-3-oxobutanamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109748#safety-and-handling-of-n-4-methoxyphenyl-3-oxobutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com